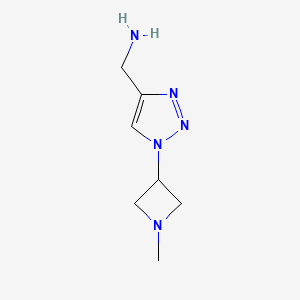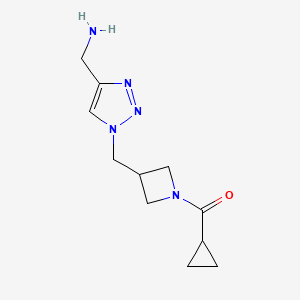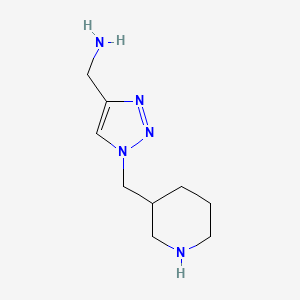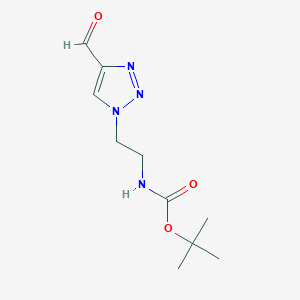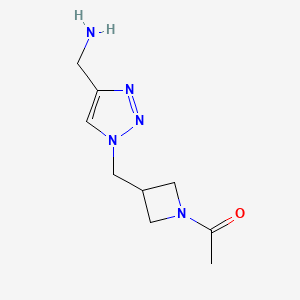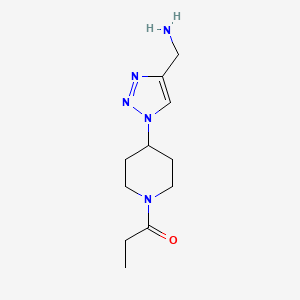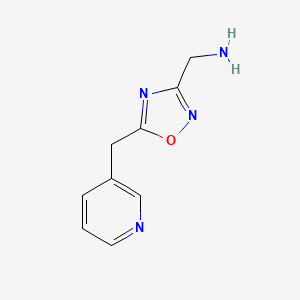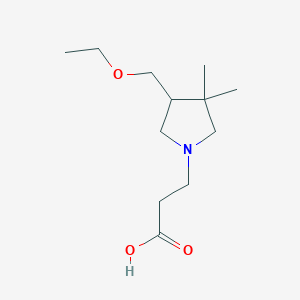
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, also known as EMDMP, is a widely used organic compound in research laboratories. It is a white crystalline solid with a molecular weight of 198.27 g/mol and a melting point of 109-111°C. EMDMP is a derivative of pyrrolidinone and is used in a variety of synthetic organic chemistry applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
Research has synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These hybrids incorporate chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Some compounds demonstrated favorable anticonvulsant properties and safety profiles, comparable to clinically relevant antiepileptic drugs. For example, compound 15 showed significant protective indexes in preclinical seizure models and displayed relatively effective binding to neuronal voltage-sensitive sodium and L-type calcium channels. Additionally, some compounds exhibited antinociceptive properties, reducing pain responses in models of tonic pain in mice (Kamiński et al., 2016).
Anti-inflammatory and Analgesic Agents
A study focused on the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, derived from the carboxylic acid group of the anti-inflammatory drug naproxen. The new compounds were assessed for anti-inflammatory and analgesic activities. One compound, in particular, showed high analgesic and anti-inflammatory activity without inducing gastric lesions, making it a potential lead for new drug development (Berk et al., 2009).
Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers
Research has been conducted on the preparation of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. The reactions involved cyclization with acidic catalysts and subsequent reactions with alcohols and acyl chlorides, producing novel esters and ethers with potential applications in various fields (Hanzawa et al., 2012).
Interaction with Ethoxymethylene-Containing Compounds
A study on the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives revealed the formation of linearly linked products and regioselective formation of compounds. These interactions and the resulting compounds have potential implications in various chemical synthesis processes (Dmitry et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is currently unknown
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, which could potentially influence the biological activity of the compound .
Biochemical Pathways
The biochemical pathways affected by 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid are currently unknown
Result of Action
The molecular and cellular effects of 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences can provide valuable insights into the optimal conditions for the compound’s action and stability.
Eigenschaften
IUPAC Name |
3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-16-8-10-7-13(6-5-11(14)15)9-12(10,2)3/h10H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZNTMTXWDWULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



